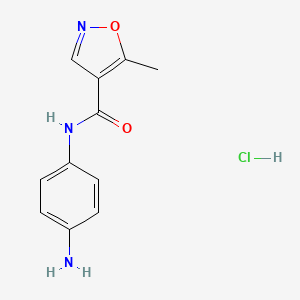

N-(4-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride

Description

Proton (¹H NMR) Predictions:

| Signal (δ, ppm) | Assignment | Multiplicity |

|---|---|---|

| 2.40–2.60 | CH₃ (C5) | Singlet |

| 6.50–6.70 | NH₂ (Ar) | Broad singlet |

| 7.30–7.60 | Ar–H | Doublet (J=8 Hz) |

| 8.10–8.30 | CONH | Singlet |

| 10.50–11.00 | HCl proton | Broad peak |

The methyl group at C5 appears as a singlet due to lack of neighboring protons. The aromatic protons (4-aminophenyl) resolve as a doublet from para-substitution, while the amide proton (CONH) is deshielded.

Carbon-13 (¹³C NMR) Predictions:

| Signal (δ, ppm) | Assignment |

|---|---|

| 12.0–14.0 | CH₃ (C5) |

| 115.0–120.0 | C2', C3', C5', C6' (Ar) |

| 140.0–145.0 | C1' (Ar) |

| 155.0–160.0 | C3 (oxazole) |

| 162.0–165.0 | C4 (oxazole carbonyl) |

| 168.0–170.0 | CONH |

The oxazole carbonyl (C4) resonates downfield due to electron withdrawal by the ring. The aromatic carbons adjacent to the amine group (C1') are deshielded.

Mass Spectrometric Fragmentation Patterns

The molecular ion ([M+H]⁺) is expected at m/z 254 . Key fragments include:

| m/z | Fragment Ion | Pathway |

|---|---|---|

| 254 | [C₁₁H₁₂ClN₃O₂]⁺ | Molecular ion |

| 237 | [M+H–NH₃]⁺ | Loss of ammonia |

| 192 | [C₉H₇ClNO]⁺ | Cleavage of oxazole–amide bond |

| 164 | [C₇H₆N₂O]⁺ | Oxazole ring retention |

| 121 | [C₆H₅N]⁺ | 4-aminophenyl fragment |

The base peak (m/z 121) corresponds to the 4-aminophenyl group. The loss of HCl (m/z 218) is suppressed due to the ionic nature of the hydrochloride salt.

Properties

IUPAC Name |

N-(4-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2.ClH/c1-7-10(6-13-16-7)11(15)14-9-4-2-8(12)3-5-9;/h2-6H,12H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTOWMWSKXPUCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and apoptosis induction. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data.

- Molecular Formula : C11H12ClN3O2

- Molecular Weight : 253.68 g/mol

- IUPAC Name : N-(4-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide; hydrochloride

- CAS Number : 1193388-99-6

This compound has been identified as a potent apoptosis inducer. Its mechanism involves the activation of caspases, which are essential for the execution of apoptosis. The compound has been shown to cleave PARP (Poly(ADP-ribose) polymerase), a hallmark of apoptotic processes, and induce DNA laddering in affected cells .

1. Apoptosis Induction

A study focused on the structure-activity relationship (SAR) of oxazole derivatives found that compounds similar to N-(4-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide exhibited significant apoptosis-inducing capabilities in human colorectal cancer cells (DLD-1). The compound demonstrated an EC50 value of 270 nM and a GI50 value of 229 nM, indicating its potency in inhibiting cell growth .

2. Tumor Growth Inhibition

In vivo studies using human colorectal DLD-1 xenograft mouse models revealed that the compound could inhibit tumor growth by approximately 63% at a dosage of 50 mg/kg administered bi-daily. This suggests a promising therapeutic potential for this compound in oncology .

Data Table: Summary of Biological Activity Findings

| Study | Cell Line/Model | EC50 (nM) | GI50 (nM) | Tumor Growth Inhibition (%) | Dosage (mg/kg) |

|---|---|---|---|---|---|

| Apoptosis Induction Study | DLD-1 (Colorectal Cancer) | 270 | 229 | - | - |

| In Vivo Xenograft Model | DLD-1 | - | - | 63 | 50 |

Case Studies and Research Findings

Numerous studies have investigated the biological effects of this compound and its derivatives:

- Caspase Activation : Research highlighted that this compound activates caspases in cancer cells, leading to programmed cell death .

- Structural Variations : Variants of the oxazole structure have been synthesized and tested, revealing that modifications can enhance or diminish biological activity. The presence of specific functional groups has been shown to influence the compound's efficacy against cancer cell lines .

- Potential Therapeutic Applications : Given its ability to induce apoptosis selectively in cancer cells while sparing normal cells, there is ongoing interest in developing this compound into a therapeutic agent for various cancers.

Comparison with Similar Compounds

N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide Hydrochloride

- Structural Difference: The amino group is at the meta position (3-aminophenyl) instead of the para position (4-aminophenyl).

- Implications: Hydrogen Bonding: Para-substituted amino groups allow linear hydrogen bonding with target sites, whereas meta substitution may reduce directional interactions. Electronic Effects: The electron-donating amino group at para positions can enhance resonance stabilization of the aromatic ring compared to meta substitution.

- Data Gap: Limited published data on biological activity or solubility for the meta isomer .

N-(4-acetylphenyl)-3-methyl-1,2-oxazole-5-carboxamide (CAS 899524-40-4)

- Structural Differences: Oxazole Substituent: Methyl at position 3 (vs. 5 in the target compound). Phenyl Group: Acetyl (COCH₃) replaces the amino (NH₂) group.

- Implications: Lipophilicity: The acetyl group increases hydrophobicity (clogP ~1.5–2.0) compared to the polar amino group (clogP ~0.5–1.0). Steric Effects: Acetyl’s bulkiness may hinder binding to flat receptor sites. Synthesis: Requires acetylation steps, contrasting with the reductive amination needed for amino group introduction .

Other Analogs (e.g., 865610-69-1)

- Structural Features : Pyridine or pyrazole rings replace oxazole, altering electronic properties.

- Implications : Heterocycle changes affect binding affinity and metabolic stability. For example, pyridine’s basic nitrogen may enhance solubility but reduce blood-brain barrier penetration .

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely involves coupling 5-methyl-1,2-oxazole-4-carboxylic acid with 4-nitroaniline, followed by reduction and salt formation. Analogs with acetyl groups require additional protection/deprotection steps .

- Biological Relevance: The para-amino group in the target compound is critical for interactions with enzymes or receptors, as seen in kinase inhibitors. Meta-substituted analogs may exhibit altered selectivity .

- Solubility vs. Bioavailability : Hydrochloride salts improve solubility but may require formulation adjustments to enhance membrane permeability.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves two key steps:

- Formation of the 5-methyl-1,2-oxazole-4-carboxylic acid or its activated derivative.

- Coupling of this acid derivative with 4-aminophenyl to form the carboxamide bond.

Preparation of 5-methyl-1,2-oxazole-4-carboxylic Acid Derivative

A common approach to synthesize the 1,2-oxazole ring system involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. This reaction proceeds through intermediate formation and intramolecular cyclization to yield 1,2-oxazole-4-carboxylates, which can be further functionalized. The process includes:

- Reaction of β-enamino ketoesters with hydroxylamine hydrochloride to form intermediates.

- Intramolecular cyclization and dehydration steps leading to the 1,2-oxazole ring.

- Isolation and purification of the methyl 5-methyl-1,2-oxazole-4-carboxylate derivatives.

Data Summary Table of Preparation Method

Q & A

Q. What are the recommended synthetic routes for N-(4-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride?

The compound is typically synthesized via a two-step process: (1) Formation of the oxazole ring via cyclization of a β-ketoamide precursor under acidic conditions, and (2) coupling the oxazole-4-carboxylic acid derivative with 4-aminophenylamine using carbodiimide-based coupling reagents (e.g., EDCI/HOBt). The hydrochloride salt is obtained by treating the free base with HCl in a polar solvent like ethanol or acetonitrile . Reaction progress should be monitored via TLC or HPLC, and purity confirmed by NMR and mass spectrometry.

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

- NMR spectroscopy : Confirm the presence of the oxazole ring (C=O resonance at ~160-170 ppm in NMR) and aromatic protons (6.5-7.5 ppm in NMR) .

- Mass spectrometry : ESI-MS or HRMS to verify the molecular ion peak ([M+H] at m/z 252.05 for the free base) .

- X-ray crystallography : For absolute configuration determination, use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen-bonding networks and crystal packing .

Q. What safety precautions are necessary during handling?

Based on structural analogs (e.g., ):

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use a P95 respirator when handling powders.

- Ventilation : Work in a fume hood to prevent inhalation of aerosols.

- Storage : Store in a cool, dry environment (<25°C) in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How does the hydrochloride salt form influence crystallographic properties?

The hydrochloride salt enhances crystallinity due to ionic interactions. X-ray studies of analogous compounds (e.g., N-(2,4-difluorophenyl)-5-methyl-oxazole-4-carboxamide hemihydrate) reveal non-planar arrangements between the oxazole and aryl rings (dihedral angles ~8°). Hydrogen bonds between the amide NH, chloride ions, and water molecules stabilize the lattice . Use SHELXL to refine disordered water molecules and resolve hydrogen-bonding patterns .

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

- Enzyme inhibition assays : Test against kinases or proteases using fluorescence polarization or calorimetry. For example, oxazole derivatives show activity against E. coli (MIC = 32 µg/mL) via binding to bacterial enzymes .

- Cellular uptake studies : Use radiolabeled -analogs or fluorescent tagging to track intracellular localization.

- Molecular docking : Compare binding affinities with structural analogs to identify critical substituents (e.g., 4-aminophenyl vs. fluorophenyl groups) .

Q. How can researchers resolve contradictions in solubility data across studies?

Solubility discrepancies may arise from polymorphic forms or pH-dependent ionization. Conduct:

- pH-solubility profiling : Measure solubility in buffers (pH 1–12) using UV-Vis spectroscopy.

- DSC/TGA : Identify polymorphs via differential scanning calorimetry.

- HPLC method optimization : Use C18 columns with mobile phases containing 0.1% TFA to improve peak resolution .

Q. What structural modifications enhance stability or bioactivity?

- Substituent effects : Introducing electron-withdrawing groups (e.g., Cl, F) on the phenyl ring improves metabolic stability. For example, 3-(2-chlorophenyl) analogs show prolonged half-lives in vitro .

- Prodrug strategies : Esterify the carboxamide to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

Q. How do hydrolysis and oxidative degradation pathways impact formulation?

- Forced degradation studies : Expose the compound to 0.1M HCl/NaOH (40°C, 24h) or 3% HO to identify degradation products via LC-MS.

- Stabilization : Use lyophilization or antioxidant excipients (e.g., ascorbic acid) in solid dosage forms .

Methodological Challenges

Q. What crystallographic challenges arise during structure determination?

Q. How can researchers validate interactions with biological targets?

- Surface plasmon resonance (SPR) : Measure binding kinetics (k/k) to immobilized receptors.

- CRISPR/Cas9 knockouts : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.